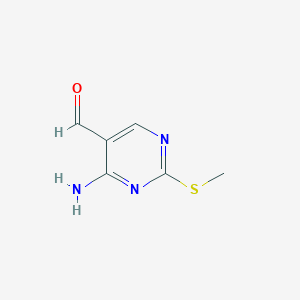

4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165376. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4-amino-2-methylsulfanylpyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3OS/c1-11-6-8-2-4(3-10)5(7)9-6/h2-3H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGONQMFYFJRAIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00304313 | |

| Record name | 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

770-31-0 | |

| Record name | 770-31-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165376 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde

CAS Number: 770-31-0

This technical guide provides a comprehensive overview of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications, with a focus on its role in the development of kinase inhibitors.

Chemical and Physical Properties

This compound is a pyrimidine derivative characterized by the presence of an amino group at position 4, a methylthio group at position 2, and a carbaldehyde group at position 5.[1] These functional groups make it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 770-31-0 | [2][3][4] |

| Molecular Formula | C₆H₇N₃OS | [4] |

| Molecular Weight | 169.21 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 183-184 °C | [5] |

| Boiling Point (Predicted) | 379.7 ± 27.0 °C | [5] |

| Density (Predicted) | 1.37 g/cm³ | [5] |

| pKa (Predicted) | 2.50 ± 0.10 | [5] |

| Solubility | Sparingly soluble in water | [1] |

| Storage | 2-8 °C, under inert gas (Nitrogen or Argon) | [5] |

Spectroscopic Data

Table 2: General Spectroscopic Data for Analogous Aminopyrimidine Structures

| Technique | Expected Features |

| ¹H NMR | Signals for the pyrimidine ring proton, the aldehyde proton, the amino protons, and the methylthio protons. |

| ¹³C NMR | Resonances for the carbon atoms of the pyrimidine ring, the aldehyde carbonyl carbon, and the methylthio carbon. |

| FT-IR (cm⁻¹) | Stretching vibrations for N-H (amino group), C=O (aldehyde), C=N, and C=C bonds within the pyrimidine ring. |

| Mass Spec. (m/z) | A molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns. A predicted [M+H]⁺ peak is at 170.1.[5] |

Experimental Protocols: Synthesis

Several synthetic routes to this compound have been reported. Below are two common methods.

Method 1: Oxidation of the Corresponding Alcohol

This method involves the oxidation of (4-amino-2-(methylthio)pyrimidin-5-yl)methanol.

-

Reaction: (4-amino-2-(methylthio)pyrimidin-5-yl)methanol → this compound

-

Protocol:

-

Suspend (4-amino-2-(methylthio)pyrimidin-5-yl)methanol (28 g, 164 mmol) in chloroform (818 mL).[5]

-

Add manganese dioxide (MnO₂, 49.8 g, 572 mmol).[5]

-

Stir the reaction mixture at 55°C for 4 hours.[5]

-

Monitor the reaction for completion.

-

Filter the hot reaction mixture and wash the filter cake with hot chloroform and tetrahydrofuran (THF).[5]

-

Combine the filtrates and concentrate under reduced pressure.[5]

-

Dry the resulting solid under vacuum to yield this compound as a light yellow solid.[5]

-

Method 2: Reduction of the Corresponding Nitrile

This method involves the reduction of 4-amino-2-(methylthio)pyrimidine-5-carbonitrile.

-

Reaction: 4-amino-2-(methylthio)pyrimidine-5-carbonitrile → this compound

-

Protocol:

-

Dissolve 4-amino-2-(methylthio)pyrimidine-5-carbonitrile (3.0 g, 18.05 mmol) in tetrahydrofuran (THF) (100 mL).[1]

-

Cool the solution to 0°C.

-

Add diisobutylaluminum hydride (DIBAL-H, 1.0 M in CH₂Cl₂, 41.52 mL, 41.52 mmol) dropwise.[1]

-

Stir the mixture at 0°C for 2.5 hours.[1]

-

Quench the reaction by adding 2N hydrochloric acid (30 mL) and continue stirring for 20 minutes.[1]

-

Adjust the pH to 8 by adding a saturated solution of sodium carbonate (Na₂CO₃).[1]

-

Filter the suspension through a Celite pad and wash with a potassium carbonate (K₂CO₃) solution.[1]

-

The subsequent workup of the filtrate yields the desired product.

-

Applications in Drug Discovery

This compound is a valuable precursor for the synthesis of fused pyrimidine ring systems, such as pyridopyrimidines and naphthyridines.[5] These scaffolds are of significant interest in medicinal chemistry as they form the core of various kinase inhibitors.

Role as an Intermediate for Akt Kinase Inhibitors

The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell proliferation, survival, and growth.[6] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[7] this compound serves as a key starting material for the synthesis of pyridopyrimidines that have been shown to be potent inhibitors of Akt kinase (also known as Protein Kinase B).[5]

The diagram below illustrates the central role of the PI3K/AKT/mTOR pathway in cell signaling and how inhibitors derived from this compound can block this pathway.

Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition by pyridopyrimidine-based Akt inhibitors.

Experimental Workflow: Synthesis of a Pyridopyrimidine Inhibitor

The following diagram outlines a typical experimental workflow for the synthesis of a pyridopyrimidine derivative from this compound, targeting bacterial biotin carboxylase.

References

- 1. Page loading... [guidechem.com]

- 2. 770-31-0|this compound|BLD Pharm [bldpharm.com]

- 3. 770-31-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. 770-31-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound CAS#: 770-31-0 [m.chemicalbook.com]

- 6. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Akt Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physical Properties and Synthetic Pathway of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical properties of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde, a key intermediate in the synthesis of novel therapeutics. The document outlines its physicochemical characteristics, provides standard experimental protocols for their determination, and visualizes its synthetic workflow and its relevance in targeting the PI3K/Akt signaling pathway.

Core Physical and Chemical Properties

This compound is a heterocyclic compound that serves as a crucial building block in medicinal chemistry. Its characterization is fundamental for its application in drug synthesis, particularly for active pharmaceutical ingredients (APIs) targeting cancer pathways.

Data Presentation: Physicochemical Properties

The quantitative physical and chemical data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 770-31-0 | [1][2][3] |

| Molecular Formula | C₆H₇N₃OS | [1][4][5] |

| Molecular Weight | 169.20 g/mol | [2][4] |

| Appearance | White to off-white or light yellow crystalline powder/solid. | [1][3] |

| Melting Point | 180-190 °C (range); 183-184 °C (specific) | [2][3][4] |

| Boiling Point | 379.7 ± 27.0 °C (Predicted) | [3][4] |

| Density | 1.37 g/cm³ (Predicted) | [3][4] |

| Solubility | Sparingly soluble in water. | [1] |

| pKa | 2.50 ± 0.10 (Predicted) | [3][4] |

| Storage Conditions | Store in a cool, dry place under an inert atmosphere (Nitrogen or Argon) at 2–8 °C. | [3][4] |

Experimental Protocols

Detailed methodologies for determining key physical properties are outlined below. These represent standard laboratory procedures applicable to crystalline organic compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid.[5]

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure substance, this occurs over a narrow range (typically 0.5-1.0°C). Impurities tend to lower and broaden the melting range.[6]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.[5]

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample until a small amount of material (2-3 mm in height) is collected.[7]

-

Packing the Sample: Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the solid tightly into the sealed end.[7]

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.[7]

-

If the approximate melting point is unknown, perform a rapid heating (10-20 °C/min) to get a preliminary range.[8]

-

For an accurate measurement, use a fresh sample and heat rapidly to about 20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute.[7]

-

Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire solid has turned into a clear liquid (T2). The melting range is T1-T2.

-

Solubility Determination in Water

Principle: Solubility is determined by observing the dissolution of a solute in a solvent. The rule "like dissolves like" is a guiding principle, where polar compounds tend to dissolve in polar solvents like water.

Apparatus:

-

Small test tubes

-

Vortex mixer or spatula for stirring

-

Graduated pipette or dropper

Procedure:

-

Sample Preparation: Weigh approximately 25 mg of this compound and place it into a small, clean test tube.

-

Solvent Addition: Add 0.75 mL of deionized water to the test tube in small portions (e.g., 0.25 mL at a time).[9]

-

Mixing: After each addition, shake the test tube vigorously or stir continuously with a spatula for at least 60 seconds to facilitate dissolution.[9][10]

-

Observation: Observe the mixture carefully.

-

Soluble: The solid dissolves completely, forming a clear solution.

-

Sparingly or Slightly Soluble: A small portion of the solid dissolves, but a significant amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.[10]

-

-

Reporting: Based on the observation, classify the compound's solubility. For this compound, it is reported as "sparingly soluble."[1]

Visualizations: Synthetic Workflow and Biological Context

Diagrams are provided to visualize a common synthetic route to the target compound and its role as a precursor for inhibitors of the cancer-related PI3K/Akt signaling pathway.

Synthesis Workflow

The following diagram illustrates a common laboratory synthesis method for this compound starting from (4-amino-2-(methylthio)pyrimidin-5-yl)methanol.

Caption: Synthesis of the target compound via oxidation.

Role in PI3K/Akt Signaling Pathway Inhibition

This compound is a precursor for synthesizing pyridopyrimidines, which can act as inhibitors of Akt kinase.[3][9] The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation, and its over-activation is a hallmark of many cancers.[1][11] Inhibiting Akt is therefore a key therapeutic strategy.

The diagram below shows a simplified representation of the PI3K/Akt pathway and the point of inhibition.

Caption: Inhibition of the PI3K/Akt signaling pathway.

References

- 1. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 3. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. chm.uri.edu [chm.uri.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.ws [chem.ws]

- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Chemical Structure and Properties

This compound is a substituted pyrimidine with the chemical formula C₆H₇N₃OS.[1][2] Its structure features a pyrimidine ring functionalized with an amino group at position 4, a methylthio group at position 2, and a carbaldehyde (formyl) group at position 5.

Caption: Chemical structure of this compound.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 770-31-0 | [1] |

| Molecular Formula | C₆H₇N₃OS | [1][2] |

| Molecular Weight | 169.21 g/mol | |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 183-184 °C | [3] |

| Boiling Point (Predicted) | 379.7 ± 27.0 °C | [3] |

| Density (Predicted) | 1.37 g/cm³ | [3] |

| pKa (Predicted) | 2.50 ± 0.10 | [1] |

| Solubility | Sparingly soluble in water | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

¹H NMR Spectroscopy:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference(s) |

| 9.78 | s | 1H | -CHO | [1] |

| 8.42 | s | 1H | Pyrimidine H-6 | [1] |

| 2.55 | s | 3H | -S-CH₃ | [1] |

Mass Spectrometry:

| m/z | Ion | Reference(s) |

| 170.1 | [M+H]⁺ | [3] |

Synthesis of this compound

Several synthetic routes to this compound have been reported. Two common methods are detailed below.

Method 1: Oxidation of (4-Amino-2-(methylthio)pyrimidin-5-yl)methanol

This method involves the oxidation of the corresponding primary alcohol.

Caption: Synthesis via oxidation of the corresponding alcohol.

Experimental Protocol:

-

To a suspension of (4-amino-2-(methylthio)pyrimidin-5-yl)methanol (1 equivalent) in chloroform, add manganese dioxide (MnO₂) (approximately 8-10 equivalents).

-

Stir the reaction mixture vigorously at room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide.

-

Wash the filter cake with hot chloroform.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain this compound as a solid.[1][3]

Method 2: Reduction of 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile

This method utilizes the reduction of a nitrile to an aldehyde.

Caption: Synthesis via reduction of the corresponding nitrile.

Experimental Protocol:

-

Dissolve 4-amino-2-(methylthio)pyrimidine-5-carbonitrile (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of diisobutylaluminium hydride (DIBAL-H) in a suitable solvent (e.g., toluene or hexanes) (approximately 2.3 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 2-3 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of 2N hydrochloric acid (HCl) at 0 °C and continue stirring for 20-30 minutes.

-

Neutralize the mixture to a pH of approximately 8 by the addition of a saturated sodium carbonate (Na₂CO₃) solution.

-

Filter the resulting suspension through a pad of Celite and wash the pad with an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer from the aqueous layer in the filtrate.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.[1]

Applications in Drug Discovery and Development

While specific biological activity data for this compound is limited in publicly accessible literature, its structural features suggest its potential as a valuable intermediate in the synthesis of pharmacologically active molecules. The pyrimidine core is a well-established scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.

Potential as a Kinase Inhibitor Precursor:

The general class of pyrimidine derivatives has been extensively investigated as inhibitors of various protein kinases, which are key targets in oncology and other therapeutic areas. It is plausible that this compound could serve as a building block for the synthesis of inhibitors targeting kinases such as:

-

Akt Kinase: This compound is mentioned as an intermediate for the preparation of pyridopyrimidines and naphthyridines as inhibitors of Akt kinase for the treatment of cancer.[3]

-

FMS-like Tyrosine Kinase 3 (FLT3): Derivatives of 4-amino-pyrimidine-5-carbaldehyde have been explored as potent FLT3 inhibitors.[4]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): The pyrimidine scaffold is a common feature in many VEGFR inhibitors.

The aldehyde functionality of this compound provides a versatile handle for further chemical modifications, allowing for the introduction of various pharmacophores to modulate potency and selectivity against specific kinase targets.

Caption: Logical workflow for the utility of the core compound in drug discovery.

Conclusion

This compound is a readily synthesizable heterocyclic compound with significant potential as a versatile intermediate in the development of novel therapeutic agents, particularly kinase inhibitors. While direct biological data for this specific molecule is sparse, its structural relationship to known pharmacologically active pyrimidines warrants further investigation by researchers in the fields of medicinal chemistry and drug discovery. The detailed synthetic protocols and compiled physicochemical data in this guide provide a solid foundation for future research endeavors.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 4-AMINO-2-METHYLTHIO-PYRIMIDINE-5-CARBALDEHYDE, CasNo.770-31-0 TAIZHOU ZHENYU BIOTECHNOLOGY CO., LTD China (Mainland) [zhenyu.lookchem.com]

- 3. This compound CAS#: 770-31-0 [m.chemicalbook.com]

- 4. 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds. The document details established experimental protocols, presents a comparative analysis of yields and reaction conditions, and illustrates the synthetic routes for enhanced clarity.

Introduction

This compound is a crucial building block in medicinal chemistry, notably in the synthesis of pyridopyrimidines and naphthyridines, which have been investigated as inhibitors of Akt kinase for cancer treatment. The strategic placement of its amino, methylthio, and carbaldehyde functionalities on the pyrimidine core allows for diverse chemical modifications, making it a valuable precursor for the synthesis of complex heterocyclic systems. This guide explores the most prevalent and effective methods for its preparation.

Core Synthesis Pathways

Three primary synthetic strategies have been identified for the preparation of this compound:

-

Oxidation of (4-amino-2-(methylthio)pyrimidin-5-yl)methanol: This pathway involves the selective oxidation of a primary alcohol to an aldehyde.

-

Reduction of 4-amino-2-(methylthio)pyrimidine-5-carbonitrile: This method utilizes a nitrile reduction to furnish the corresponding aldehyde.

-

Vilsmeier-Haack Formylation of 4-amino-2-(methylthio)pyrimidine: This classic formylation reaction introduces a carbaldehyde group onto the electron-rich pyrimidine ring.

The following sections provide a detailed analysis of these pathways, including experimental data and procedural workflows.

Data Presentation: A Comparative Analysis

The following table summarizes the quantitative data for the two most well-documented synthesis pathways, allowing for a direct comparison of their efficiency.

| Pathway | Starting Material | Key Reagents | Solvent(s) | Reaction Time | Temperature | Yield (%) |

| Oxidation | (4-amino-2-(methylthio)pyrimidin-5-yl)methanol | Manganese Dioxide (MnO₂) | Chloroform | Overnight | Room Temp. | 94%[1] |

| Reduction | 4-amino-2-(methylthio)pyrimidine-5-carbonitrile | Diisobutylaluminum Hydride (DIBAL-H) | THF | 2.5 hours | 0°C | 80-85% (estimated)[2] |

Note: The yield for the reduction pathway is an estimation based on typical DIBAL-H reductions of similar substrates, as a specific yield for this reaction was not explicitly found in the reviewed literature.

Experimental Protocols

Pathway 1: Oxidation of (4-amino-2-(methylthio)pyrimidin-5-yl)methanol

This method stands out for its high yield and straightforward procedure.

Methodology:

To a solution of (4-amino-2-(methylthio)pyrimidin-5-yl)methanol (11 g, 63 mmol, 1.0 equiv) in chloroform (900 mL), manganese dioxide (43.85 g, 504 mmol, 8.0 equiv) is added. The resulting suspension is stirred overnight at room temperature. Upon completion, the reaction mixture is filtered, and the filter cake is washed with chloroform. The combined filtrate is then concentrated under reduced pressure to yield this compound as a white solid (10 g, 94% yield).[1]

Pathway 2: Reduction of 4-amino-2-(methylthio)pyrimidine-5-carbonitrile

This pathway offers a relatively rapid synthesis.

Methodology:

To a solution of 4-amino-2-(methylthio)pyrimidine-5-carbonitrile (3.0 g, 18.05 mmol) in tetrahydrofuran (100 mL) at 0°C, diisobutylaluminum hydride (41.52 mL, 1.0 M in CH₂Cl₂, 41.52 mmol) is added. The mixture is stirred for 2.5 hours at 0°C. The reaction is then quenched by the addition of 2N hydrochloric acid (30 mL) and stirred for an additional 20 minutes. A saturated solution of sodium carbonate is added until a pH of 8 is achieved. The suspended material is filtered through a Celite pad and washed with a potassium carbonate solution. The filtrate is then processed to isolate the final product.[1]

Pathway 3: Vilsmeier-Haack Formylation of 4-amino-2-(methylthio)pyrimidine

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] This reaction typically involves the use of a Vilsmeier reagent, which is formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). While this pathway is theoretically sound for the synthesis of this compound from 4-amino-2-(methylthio)pyrimidine, a specific, detailed experimental protocol with reported yields for this particular substrate could not be definitively identified in the surveyed literature. The general mechanism involves the electrophilic substitution of the pyrimidine ring with the Vilsmeier reagent, followed by hydrolysis to yield the aldehyde.

Mandatory Visualizations

The following diagrams illustrate the logical flow of the described synthesis pathways.

Figure 1: Comparative overview of synthesis pathways.

References

In-Depth Technical Guide: 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde, a key intermediate in the synthesis of various biologically active heterocyclic compounds. This document details its chemical properties, synthesis, and significant role in the development of kinase inhibitors for therapeutic applications.

Chemical Identity and Properties

This compound, with the IUPAC name 4-amino-2-methylsulfanylpyrimidine-5-carbaldehyde , is a substituted pyrimidine derivative.[1] It serves as a versatile building block in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 4-amino-2-methylsulfanylpyrimidine-5-carbaldehyde | [1] |

| CAS Number | 770-31-0 | [1] |

| Molecular Formula | C₆H₇N₃OS | [2] |

| Molecular Weight | 169.21 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 183-184 °C | [2] |

| Boiling Point (Predicted) | 379.7 ± 27.0 °C | [2] |

| Density (Predicted) | 1.37 g/cm³ | [2] |

| pKa (Predicted) | 2.50 ± 0.10 | [3] |

| Solubility | Sparingly soluble in water | [1] |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.78 (s, 1H), 8.42 (s, 1H), 2.55 (s, 3H) |

| Mass Spectrometry (LCMS) | m/z 170.1 [M+H]⁺ |

Experimental Protocols for Synthesis

Two primary methods for the synthesis of this compound are documented, starting from readily available precursors.

Method A: Oxidation of (4-Amino-2-(methylthio)pyrimidin-5-yl)methanol

This method involves the oxidation of the corresponding primary alcohol using manganese dioxide (MnO₂).

Protocol:

-

To a solution of (4-amino-2-(methylthio)pyrimidin-5-yl)methanol (1 equivalent) in chloroform, add manganese dioxide (8 equivalents).[1]

-

Stir the suspension at room temperature overnight.

-

Monitor the reaction by thin-layer chromatography (TLC) for the disappearance of the starting material.

-

Upon completion, filter the reaction mixture and wash the filter cake with chloroform.

-

Combine the filtrates and concentrate under reduced pressure to yield this compound as a solid.

Method B: Reduction of 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile

This approach utilizes the reduction of a nitrile group to an aldehyde using a hydride reducing agent.

Protocol:

-

Dissolve 4-amino-2-(methylthio)pyrimidine-5-carbonitrile (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C in an ice bath.

-

Slowly add diisobutylaluminum hydride (DIBAL-H) (2.3 equivalents, 1.0 M solution in CH₂Cl₂) to the cooled solution.

-

Stir the mixture at 0 °C for 2.5 hours.

-

Quench the reaction by the careful addition of 2N hydrochloric acid and continue stirring for 20 minutes.

-

Neutralize the mixture to a pH of 8 by adding a saturated solution of sodium carbonate.

-

Filter the resulting suspension through a pad of Celite and wash with a potassium carbonate solution.

-

The filtrate contains the desired product, which can be isolated and purified by standard methods.[1]

References

In-Depth Technical Guide: 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde, a key intermediate in the synthesis of various biologically active compounds. This document outlines its chemical properties, synthesis protocols, and its role in the development of targeted therapeutics, particularly as a precursor for Akt kinase inhibitors.

Core Compound Properties

This compound is a pyrimidine derivative characterized by the presence of an amino group at position 4, a methylthio group at position 2, and a carbaldehyde group at position 5. These functional groups make it a versatile building block in organic synthesis.

| Property | Value | Source(s) |

| Molecular Weight | 169.20 g/mol | |

| Molecular Formula | C6H7N3OS | |

| CAS Number | 770-31-0 | [1][2] |

| Appearance | White to off-white crystalline powder | [3] |

| Purity | ≥98% | [1][2] |

| Melting Point | 183-184 °C | |

| Boiling Point | 379.7±27.0 °C (Predicted) | [4] |

| pKa | 2.50±0.10 (Predicted) | [4] |

| Storage | 2-8°C, under inert atmosphere | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various routes. Below are detailed experimental protocols for two common methods.

Method 1: Reduction of 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile

This protocol is based on the reduction of the corresponding nitrile using a hydride reducing agent.[3]

Experimental Protocol:

-

Dissolution: Dissolve 4-amino-2-(methylthio)pyrimidine-5-carbonitrile (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0°C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reducing Agent: Slowly add diisobutylaluminum hydride (DIBAL-H) (typically 2-2.5 equivalents) to the cooled solution. Maintain the temperature at 0°C during the addition.

-

Reaction Monitoring: Stir the reaction mixture at 0°C for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of 2N hydrochloric acid. Continue stirring for approximately 20 minutes.

-

Neutralization: Adjust the pH of the mixture to ~8 by adding a saturated aqueous solution of sodium carbonate.

-

Filtration: Filter the resulting suspension through a pad of Celite to remove the aluminum salts.

-

Extraction: Wash the filter cake with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Work-up: Combine the organic filtrates, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Method 2: Oxidation of (4-Amino-2-(methylthio)pyrimidin-5-yl)methanol

This protocol involves the oxidation of the corresponding primary alcohol.

Experimental Protocol:

-

Suspension: Suspend (4-amino-2-(methylthio)pyrimidin-5-yl)methanol (1 equivalent) in a suitable organic solvent such as chloroform or dichloromethane.

-

Addition of Oxidizing Agent: Add an oxidizing agent, for example, activated manganese dioxide (MnO2) (typically 5-10 equivalents), to the suspension.

-

Reaction Conditions: Heat the reaction mixture to reflux (around 55-60°C) and stir vigorously for several hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

-

Filtration: While hot, filter the reaction mixture through a pad of Celite to remove the manganese dioxide.

-

Washing: Wash the filter cake with hot chloroform or THF to ensure complete recovery of the product.

-

Concentration: Combine the filtrates and concentrate under reduced pressure.

-

Drying: Dry the resulting solid under vacuum to yield this compound.

Role in Drug Discovery: An Intermediate for Akt Kinase Inhibitors

This compound is a crucial intermediate in the synthesis of a class of compounds known as pyridopyrimidines and naphthyridines, which have been identified as potent inhibitors of Akt kinase.[3] The Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is frequently observed in various cancers.[5][6][7]

The Akt Signaling Pathway

The PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases, which leads to the activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). Akt, a serine/threonine kinase, is recruited to the plasma membrane by binding to PIP3, where it is subsequently phosphorylated and activated by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, thereby regulating various cellular processes.

References

- 1. 4-AMINO-2-METHYLTHIO-PYRIMIDINE-5-CARBALDEHYDE, CasNo.770-31-0 TAIZHOU ZHENYU BIOTECHNOLOGY CO., LTD China (Mainland) [zhenyu.lookchem.com]

- 2. 770-31-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound CAS#: 770-31-0 [m.chemicalbook.com]

- 5. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 6. sinobiological.com [sinobiological.com]

- 7. cusabio.com [cusabio.com]

An In-depth Technical Guide to the Synthesis of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde, a key intermediate in the development of various therapeutic agents, notably as a precursor to Akt kinase inhibitors for cancer treatment.[1] This document details the starting materials, experimental protocols, and quantitative data associated with the most common and effective synthetic methodologies.

Core Synthetic Pathways and Starting Materials

The synthesis of this compound can be achieved through several distinct chemical transformations. The choice of a particular route may depend on the availability of starting materials, desired scale, and overall cost-effectiveness. The four primary synthetic strategies identified from the scientific literature are:

-

Oxidation of (4-amino-2-(methylthio)pyrimidin-5-yl)methanol: This method involves the selective oxidation of a primary alcohol to an aldehyde.

-

Reduction of 4-amino-2-(methylthio)pyrimidine-5-carbonitrile: This pathway utilizes a reducing agent to convert a nitrile group into an aldehyde.

-

S-methylation of 4-Amino-2-sulfanyl-pyrimidine-5-carbaldehyde: This approach introduces the methylthio group in the final step of the synthesis.

-

Vilsmeier-Haack Formylation of 2-(methylthio)pyrimidin-4-amine: This classic formylation reaction introduces the aldehyde group onto the pyrimidine ring.

A summary of the quantitative data for the most well-documented methods is presented in Table 1.

| Synthetic Route | Starting Material | Reagents | Yield (%) | Purity (%) | Reference |

| Oxidation | (4-amino-2-(methylthio)pyrimidin-5-yl)methanol | Manganese Dioxide (MnO₂) | 94 - 96 | >95 | [2][3] |

| Reduction | 4-amino-2-(methylthio)pyrimidine-5-carbonitrile | Diisobutylaluminum hydride (DIBAL-H) | 52 | - | [2] |

| S-Methylation | 4-Amino-2-sulfanyl-pyrimidine-5-carbaldehyde | Iodomethane, Potassium Carbonate | 94.8 | 95.8 | [2] |

| Vilsmeier-Haack Formylation | 2-(methylthio)pyrimidin-4-amine | Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) | - | - |

Table 1: Comparison of Synthetic Routes to this compound. Yield and purity for the Vilsmeier-Haack formylation are not available in the reviewed literature for this specific substrate but the reaction is a well-established method for formylating similar electron-rich heterocycles.

Experimental Protocols

The following sections provide detailed experimental procedures for the key synthetic routes.

Oxidation of (4-amino-2-(methylthio)pyrimidin-5-yl)methanol

This protocol describes the synthesis of the target compound via the oxidation of the corresponding primary alcohol.

Starting Material: (4-amino-2-(methylthio)pyrimidin-5-yl)methanol

Reagents and Solvents:

-

Manganese Dioxide (MnO₂)

-

Chloroform (CHCl₃)

-

Tetrahydrofuran (THF)

Procedure:

-

To a suspension of (4-amino-2-(methylthio)pyrimidin-5-yl)methanol (11 g, 63 mmol) in chloroform (900 mL), add manganese dioxide (43.85 g, 504 mmol).[2]

-

Stir the suspension overnight at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite.

-

Wash the filter cake with hot chloroform and tetrahydrofuran.

-

Combine the filtrates and concentrate under reduced pressure to yield this compound as a white solid.[2]

Yield: 10 g (94%)[2]

Reduction of 4-amino-2-(methylthio)pyrimidine-5-carbonitrile

This method outlines the conversion of the nitrile precursor to the aldehyde using a hydride reducing agent.

Starting Material: 4-amino-2-(methylthio)pyrimidine-5-carbonitrile

Reagents and Solvents:

-

Diisobutylaluminum hydride (DIBAL-H) in Dichloromethane (CH₂Cl₂)

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 2N solution

-

Saturated Sodium Carbonate (Na₂CO₃) solution

-

Potassium Carbonate (K₂CO₃) solution

-

Celite

Procedure:

-

Dissolve 4-amino-2-(methylthio)pyrimidine-5-carbonitrile (3.0 g, 18.05 mmol) in THF (100 mL) in a flask under an inert atmosphere.[2]

-

Cool the solution to 0°C in an ice bath.

-

Slowly add diisobutylaluminum hydride (41.52 mL of a 1.0 M solution in CH₂Cl₂, 41.52 mmol) to the cooled solution.[2]

-

Stir the mixture at 0°C for 2.5 hours.

-

Carefully quench the reaction by adding 2N hydrochloric acid (30 mL) and continue stirring for 20 minutes.[2]

-

Neutralize the mixture to a pH of 8 by adding a saturated solution of sodium carbonate.[2]

-

Filter the resulting suspension through a pad of Celite and wash the pad with a potassium carbonate solution.

-

Separate the organic layer from the filtrate and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography (DCM:MeOH = 20:1) to afford the title compound as a light yellow solid.

Yield: 3.85 g (52%)[2]

S-Methylation of 4-Amino-2-sulfanyl-pyrimidine-5-carbaldehyde

This protocol details the final step methylation to produce the target compound.

Starting Material: 4-Amino-2-sulfanyl-pyrimidine-5-carbaldehyde

Reagents and Solvents:

-

Iodomethane (CH₃I)

-

Potassium Carbonate (K₂CO₃), 325 mesh

-

Acetone

Procedure:

-

To a solution of 4-Amino-2-sulfanyl-pyrimidine-5-carbaldehyde (100.00 g, 644.4 mmol) in acetone (1.5 L), add 325 mesh potassium carbonate (178.10 g, 1.29 mol).[2]

-

Add iodomethane (128.10 g, 902.2 mmol) dropwise over 20 minutes with mild cooling.[2]

-

Stir the mixture at ambient temperature over the weekend.

-

Monitor the reaction by TLC. If starting material remains, an additional aliquot of iodomethane can be added and stirring continued.[2]

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain a solid residue.

-

Wash the residue with water (1 L) and collect the product by filtration.

-

Dry the product in a vacuum oven at 60°C.

Yield: 103.37 g (94.8%)[2] Purity: 95.8% by HPLC[2]

Mandatory Visualizations

Synthetic Pathways Overview

The following diagrams illustrate the logical flow of the described synthetic routes.

References

The Biological Activity of 4-Aminopyrimidine Derivatives: A Technical Guide

The 4-aminopyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a core component in a multitude of biologically active compounds. Its ability to form crucial hydrogen bonds with protein kinase hinge regions has made it a cornerstone in the development of targeted therapies, particularly in oncology. This technical guide provides an in-depth overview of the diverse biological activities of 4-aminopyrimidine derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

Anticancer Activity: Kinase Inhibition

The most prominent biological activity of 4-aminopyrimidine derivatives is their potent inhibition of various protein kinases, which are critical regulators of cellular processes like proliferation, differentiation, and survival.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR, a receptor tyrosine kinase, is frequently overexpressed or mutated in non-small cell lung cancer (NSCLC).[2] 4-Aminopyrimidine derivatives have been extensively developed as EGFR inhibitors, including those effective against resistance mutations like T790M and C797S.[2][3] These compounds typically bind to the ATP-binding site in the kinase domain, preventing EGFR autophosphorylation and downstream signaling.

Table 1: EGFR Inhibitory Activity of Selected 4-Aminopyrimidine Derivatives

| Compound | Target EGFR Mutant | IC50 | Cell Line | IC50 (Cell) | Reference |

| A12 | L858R/T790M | 4.0 nM | H1975 | 0.086 µM | [3] |

| A12 | EGFR WT | 170.0 nM | - | - | [3] |

| Compound 13 | T790M/C797S | < 1 nM | - | - | [1] |

| Compound 14 | T790M/C797S | 1.9 nM | - | - | [1] |

| Compound 6c | EGFR-TK | 0.9 ± 0.03 µM | MCF-7 | 37.7 ± 3.6 µM | [4][5] |

| Compound 10b | EGFR-TK | 0.7 ± 0.02 µM | MCF-7 | 31.8 ± 2.0 µM | [4][5] |

| A23 | Del19/T790M/C797S | - | Ba/F3 | 0.52 ± 0.03 µM | [6] |

| A23 | L858R/T790M/C797S | - | Ba/F3 | 0.33 µM | [6] |

Aurora Kinase Inhibition

Aurora kinases (A and B) are serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive targets. Several 4-aminopyrimidine derivatives have been identified as potent Aurora kinase inhibitors.[7][8] For instance, AMG 900, a phthalazinamine derivative, is an ATP-competitive inhibitor with an IC50 value of 4 nM for Aurora B.[8]

Table 2: Aurora Kinase Inhibitory Activity of Pyrimidine Derivatives

| Compound | Target Kinase | IC50 | Reference |

| Alisertib (MLN8237) | AURKA | 0.0012 µM | [7] |

| Barasertib (AZD1152) | AURKB | 0.00037 µM | [7] |

| AMG 900 | AURKB | 0.004 µM | [7][8] |

| VX-680 (Tozasertib) | Aurora A | 0.6 nM | [8] |

| VX-680 (Tozasertib) | Aurora B | 18 nM | [8] |

| VX-680 (Tozasertib) | Aurora C | 4.6 nM | [8] |

Other Kinase Targets

The versatility of the 4-aminopyrimidine scaffold allows it to be adapted to inhibit a wide range of other kinases.[1] These include:

-

Fibroblast Growth Factor Receptors (FGFRs) : TAS-120 selectively inhibits FGFR1/2/3/4 with IC50 values in the low nanomolar range.[1]

-

Bruton's Tyrosine Kinase (BTK) : A derivative showed significant potency against BTK with an IC50 of 0.17 nM.[1]

-

Src Family Kinases : PP1 and PP2 inhibit LCK and Fyn kinases with IC50 values of 3–6 nM.[1]

-

Mitogen-activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) : Fragment-based discovery led to potent pyridopyrimidine inhibitors of MAP4K4.[9][10]

-

Cyclin-Dependent Kinase 2 (CDK2) : (4-Pyrazolyl)-2-aminopyrimidines were identified as highly potent and selective CDK2 inhibitors, with compound 17 having an IC50 of 0.29 nM.[11]

Other Biological Activities

Beyond cancer, 4-aminopyrimidine derivatives have demonstrated potential in treating other diseases.

-

Anti-Alzheimer's Activity : A series of derivatives were designed as inhibitors of Beta-secretase 1 (BACE1), a key enzyme in the formation of amyloid plaques in Alzheimer's disease.[12] The optimized compound 13g showed an IC50 of 1.4 µM, a 26-fold improvement over the lead compound.[12]

-

Anti-inflammatory Activity : 4-indolyl-2-arylaminopyrimidine derivatives have been studied as anti-inflammatory agents for acute lung injury by inhibiting the expression of inflammatory factors.[13]

-

Antimicrobial Activity : Various pyrimidine derivatives have been synthesized and tested for antimicrobial properties against bacteria and fungi.[14][15] Some compounds showed excellent activity compared to standard drugs like ampicillin.[15]

-

Platelet Aggregation Inhibition : 6-amino-2-thio-3H-pyrimidin-4-one derivatives have been investigated as inhibitors of ADP-induced platelet aggregation.[16]

Signaling Pathways and Experimental Workflows

Visualizing Kinase Inhibition

The primary mechanism of anticancer action for many 4-aminopyrimidine derivatives is the interruption of key signaling pathways. The diagram below illustrates a simplified EGFR signaling cascade and the point of inhibition.

Caption: Simplified EGFR signaling pathway inhibited by 4-aminopyrimidine derivatives.

General Experimental Workflow

The discovery and evaluation of novel 4-aminopyrimidine derivatives typically follow a structured workflow, from initial design to in vivo testing.

Caption: Typical drug discovery workflow for 4-aminopyrimidine derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are representative protocols for key assays mentioned in the literature.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.

-

Reagents and Materials : Purified recombinant kinase (e.g., EGFR, Aurora A), kinase-specific substrate peptide, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), 4-aminopyrimidine test compounds, and a detection reagent (e.g., ADP-Glo™, Z'-LYTE™).

-

Procedure : a. Serially dilute the test compounds in DMSO and add to a 384-well plate. b. Add the kinase and substrate solution to the wells and incubate for 10-15 minutes at room temperature. c. Initiate the kinase reaction by adding ATP. Incubate for a specified time (e.g., 60 minutes) at room temperature or 30°C. d. Stop the reaction and measure the remaining kinase activity. The method of detection depends on the assay kit used (e.g., luminescence measurement for ADP production or fluorescence for substrate phosphorylation).

-

Data Analysis : a. Convert the raw data (e.g., luminescence signal) to percent inhibition relative to control wells (DMSO vehicle without inhibitor). b. Plot the percent inhibition against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Cell Proliferation (MTT) Assay

This colorimetric assay assesses the effect of compounds on cell viability and proliferation.[17]

-

Cell Culture : Culture human cancer cell lines (e.g., H1975, A549, MCF-7) in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.[18]

-

Procedure : a. Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight. b. Treat the cells with various concentrations of the 4-aminopyrimidine derivatives (and a vehicle control, e.g., 0.1% DMSO) for a specified period (e.g., 72 hours). c. After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. d. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. e. Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer). f. Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot viability against compound concentration to determine the IC50 value (the concentration that inhibits cell proliferation by 50%).

Antimicrobial Disk-Diffusion Assay

This method is used to assess the antimicrobial activity of synthesized compounds.[14]

-

Microbial Strains : Use standard bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli) and fungal strains (e.g., Candida albicans).[14][15]

-

Procedure : a. Prepare a microbial inoculum and uniformly spread it onto the surface of an agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi). b. Impregnate sterile filter paper discs (6 mm in diameter) with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). c. Place the discs onto the surface of the inoculated agar plates. d. Include positive control discs with standard antibiotics (e.g., Ampicillin) and antifungal agents (e.g., Clotrimazole) and a negative control disc with the solvent alone.[15] e. Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

Data Analysis : Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented) in millimeters. A larger zone diameter indicates greater antimicrobial activity.

Structure-Activity Relationship (SAR)

The biological activity of 4-aminopyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine core.[19] SAR studies are crucial for optimizing potency and selectivity.[13]

Caption: Key structure-activity relationships for 4-aminopyrimidine derivatives.

Conclusion

4-Aminopyrimidine derivatives represent a remarkably versatile and successful scaffold in modern drug discovery. Their primary application as kinase inhibitors has led to significant advancements in oncology, with compounds targeting EGFR, Aurora kinases, and a host of other key cancer-related proteins. Furthermore, ongoing research continues to uncover their potential in other therapeutic areas, including neurodegenerative diseases and infectious diseases. The continued exploration of their structure-activity relationships, aided by rational design and robust experimental evaluation, promises to yield new generations of potent and selective therapeutic agents for a wide range of human diseases.

References

- 1. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel bioactive 2-phenyl-4-aminopyrimidine derivatives as EGFRDel19/T790M/C797S inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of aminopyrimidine derivatives bearing a 4,5,6,7-tetrahydrothieno [3,2-c]pyridine as potent EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of selective 4-Amino-pyridopyrimidine inhibitors of MAP4K4 using fragment-based lead identification and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Design, synthesis, and biological evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine derivatives as beta amyloid cleaving enzyme-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde and Its Derivatives as Potential Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde serves as a crucial intermediate in the synthesis of a variety of heterocyclic systems, including pyridopyrimidines and naphthyridines. These derivatives have garnered significant attention for their potential as potent inhibitors of protein kinases, such as Akt kinase, which are pivotal in cancer cell signaling pathways. This technical guide provides a comprehensive overview of the synthesis of the core compound and its subsequent derivatization, with a focus on detailed experimental protocols, quantitative data, and the underlying biological rationale.

Synthesis of the Core Intermediate: this compound

The synthesis of this compound can be achieved through multiple synthetic routes. Below are detailed protocols for two common methods.

Method 1: Oxidation of (4-amino-2-(methylthio)pyrimidin-5-yl)methanol

This method involves the oxidation of the corresponding alcohol to the aldehyde.

Experimental Protocol:

To a suspension of (4-amino-2-(methylthio)pyrimidin-5-yl)methanol (28 g, 164 mmol) in chloroform (818 mL), manganese dioxide (MnO₂, 49.8 g, 572 mmol) is added. The reaction mixture is then stirred at 55°C for 4 hours. Upon completion, the hot reaction mixture is filtered, and the filter cake is washed with hot chloroform and tetrahydrofuran (THF). The combined filtrates are concentrated under reduced pressure and the resulting solid is dried under vacuum to yield this compound as a light yellow solid.[1]

Quantitative Data:

| Starting Material | Reagent | Product | Yield | Physical Appearance |

| (4-amino-2-(methylthio)pyrimidin-5-yl)methanol | MnO₂ | This compound | 96% | Light yellow solid |

Method 2: Reduction of 4-amino-2-(methylthio)pyrimidine-5-carbonitrile

This approach utilizes the reduction of a nitrile to an aldehyde.

Experimental Protocol:

A solution of 4-amino-2-(methylthio)pyrimidine-5-carbonitrile (3.0 g, 18.05 mmol) in THF (100 mL) is cooled to 0°C. Diisobutylaluminum hydride (DIBAL-H, 41.52 mL, 1.0 M in CH₂Cl₂) is added at this temperature. The mixture is stirred for 2.5 hours at 0°C. Subsequently, 2N hydrochloric acid (30 mL) is added, and stirring is continued for another 20 minutes. The reaction is then neutralized to a pH of 8 with a saturated Na₂CO₃ solution. The suspension is filtered through a Celite pad and washed with a K₂CO₃ solution. The filtrate is diluted with ethyl acetate, washed with saturated K₂CO₃ and brine, then dried, filtered, and concentrated. The crude product is purified by flash silica gel column chromatography (eluting with a hexane to hexane/ether gradient) to give the final product.[2]

Quantitative Data:

| Starting Material | Reagent | Product | Yield |

| 4-amino-2-(methylthio)pyrimidine-5-carbonitrile | DIBAL-H | This compound | 53.1% |

Synthesis of Pyridopyrimidine and Naphthyridine Derivatives

This compound is a versatile precursor for the synthesis of fused heterocyclic systems like pyridopyrimidines and naphthyridines, which are known to be inhibitors of Akt kinase, a key enzyme in cancer progression.[1][3]

General Workflow for Derivative Synthesis

The general synthetic strategy involves the condensation of the aldehyde group of the core pyrimidine with an active methylene compound, followed by cyclization to form the fused ring system.

The Akt Signaling Pathway: A Key Therapeutic Target

The PI3K/Akt signaling pathway is a crucial intracellular cascade that regulates cell proliferation, survival, and growth.[4] Its aberrant activation is a common feature in many types of cancer. Akt kinase, a central component of this pathway, is therefore a prime target for the development of novel anticancer therapies. The inhibition of Akt can disrupt downstream signaling, leading to the suppression of tumor growth.

Conclusion

This compound is a valuable and versatile building block in the synthesis of heterocyclic compounds with significant therapeutic potential. The methodologies outlined in this guide provide a solid foundation for the production of the core intermediate and its subsequent elaboration into potent kinase inhibitors. The continued exploration of derivatives based on this scaffold holds promise for the development of next-generation targeted cancer therapies. Further research into the structure-activity relationships of these compounds will be crucial in optimizing their efficacy and selectivity as Akt kinase inhibitors.

References

The Pyrimidine Scaffold: A Versatile Core for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental heterocyclic scaffold, has emerged as a cornerstone in medicinal chemistry, driving the development of a diverse array of therapeutic agents. Its inherent ability to interact with a wide range of biological targets has led to the discovery of potent anticancer, antiviral, antimicrobial, and anti-inflammatory drugs. This technical guide provides a comprehensive overview of the potential applications of substituted pyrimidines in drug discovery, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key biological pathways and experimental workflows.

Therapeutic Applications of Substituted Pyrimidines

The versatility of the pyrimidine ring allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties and the development of targeted therapies. This has resulted in a significant number of approved drugs and a robust pipeline of clinical candidates across various therapeutic areas.

Anticancer Activity

Substituted pyrimidines are a well-established class of anticancer agents, with mechanisms of action often involving the inhibition of critical enzymes in cancer cell proliferation and survival, such as protein kinases.[1][2]

Key Targets and Mechanisms:

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: Many pyrimidine derivatives act as potent inhibitors of EGFR, a receptor tyrosine kinase that is often overexpressed or mutated in various cancers.[3][4][5] By blocking the ATP-binding site of EGFR, these compounds inhibit downstream signaling pathways, such as the RAS-RAF-MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[6]

-

Cyclin-Dependent Kinase (CDK) Inhibition: Pyrimidine-based compounds have been successfully developed as inhibitors of CDKs, which are key regulators of the cell cycle.[[“]][8][9][10] By targeting CDKs, these drugs can induce cell cycle arrest and apoptosis in cancer cells.

Quantitative Data: Anticancer Activity of Substituted Pyrimidines

The following table summarizes the in vitro anticancer activity of selected substituted pyrimidine derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Indazol-pyrimidine 4f | MCF-7 (Breast) | 1.629 | [11] |

| Indazol-pyrimidine 4i | MCF-7 (Breast) | 1.841 | [11] |

| Indazol-pyrimidine 4a | MCF-7 (Breast) | 2.958 | [11] |

| Indazol-pyrimidine 4g | MCF-7 (Breast) | 4.680 | [11] |

| Indazol-pyrimidine 4d | MCF-7 (Breast) | 4.798 | [11] |

| Indolyl-pyrimidine 4g | MCF-7 (Breast) | 5.1 | [12] |

| Indolyl-pyrimidine 4g | HepG2 (Liver) | 5.02 | [12] |

| Indolyl-pyrimidine 4g | HCT-116 (Colon) | 6.6 | [12] |

| Pyrazolo[3,4-d]pyrimidine 7 | HT1080 (Fibrosarcoma) | 17.50 | [13] |

| Pyrazolo[3,4-d]pyrimidine 7 | Hela (Cervical) | 43.75 | [13] |

| Pyrazolo[3,4-d]pyrimidine 7 | A549 (Lung) | 68.75 | [13] |

| Pyrazolo[3,4-d]pyrimidine 7 | Caco-2 (Colorectal) | 73.08 | [13] |

| Thiazolo[4,5-d]pyrimidine 3b | C32 (Melanoma) | 24.4 | [14] |

| Thiazolo[4,5-d]pyrimidine 3b | A375 (Melanoma) | 25.4 | [14] |

Antiviral Activity

Pyrimidine nucleoside analogs are a critical class of antiviral drugs that function by inhibiting viral replication.[13] These compounds mimic natural nucleosides and are incorporated into the growing viral DNA or RNA chain by viral polymerases, leading to chain termination.[15]

Key Targets and Mechanisms:

-

Reverse Transcriptase Inhibition: In retroviruses like HIV, pyrimidine analogs can inhibit the enzyme reverse transcriptase, which is essential for converting the viral RNA genome into DNA.[16]

-

Viral Polymerase Inhibition: For other RNA viruses, such as influenza and hepatitis C virus (HCV), these analogs can inhibit the viral RNA-dependent RNA polymerase.

Quantitative Data: Antiviral Activity of Substituted Pyrimidines

The following table presents the antiviral activity of selected pyrimidine derivatives, with EC50 values representing the concentration required to achieve 50% of the maximum antiviral effect.

| Compound/Derivative | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Reference |

| Pyrimidine C-Nucleoside 47 | Influenza A (H1N1) | Not Specified | 1.9 | >400 | [17] |

| 1,2,3-triazolyl nucleoside 2i | Coxsackie B3 | Vero | 12.4 | 18 | [18] |

| 1,2,3-triazolyl nucleoside 5i | Coxsackie B3 | Vero | 11.3 | 18 | [18] |

| Acylated nucleoside analogue 11c | Influenza A (H1N1) | Not Specified | 29.2 | >349 | [18] |

Antimicrobial Activity

Substituted pyrimidines have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[3][19] Their mechanisms of action can involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Quantitative Data: Antimicrobial Activity of Substituted Pyrimidines

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The following table summarizes the MIC values for selected pyrimidine derivatives against various bacterial strains.

| Compound/Derivative | Bacterial Strain | MIC (µM/ml) | Reference |

| Pyrimidine derivative 12 | S. aureus | 0.87 | [20] |

| Pyrimidine derivative 5 | B. subtilis | 0.96 | [20] |

| Pyrimidine derivative 2 | E. coli | 0.91 | [20] |

| Pyrimidine derivative 10 | P. aeruginosa | 0.77 | [20] |

| Pyrimidine derivative 10 | S. enterica | 1.55 | [20] |

| Halogenated Pyrrolopyrimidine | S. aureus | 8 mg/L | [21] |

| Multisubstituted pyrimidine 9e | S. aureus ATCC 25923 | 40 | [22] |

| Multisubstituted pyrimidine 10d | S. aureus ATCC 25923 | <60 | [22] |

| Multisubstituted pyrimidine 10e | S. aureus ATCC 25923 | <60 | [22] |

Anti-inflammatory and CNS-Acting Properties

The pyrimidine scaffold is also found in compounds with anti-inflammatory and central nervous system (CNS) activities.[23][24][25] Anti-inflammatory pyrimidines often target enzymes like cyclooxygenases (COX), while CNS-acting derivatives can modulate various receptors in the brain.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of substituted pyrimidines.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[24][26]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Treat the cells with serial dilutions of the test pyrimidine compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[26]

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[26]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[26]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the viability against the logarithm of the compound concentration.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.[1][2][25][27][28]

Protocol (Luminescence-Based):

-

Compound Preparation: Prepare serial dilutions of the test pyrimidine compounds in DMSO.

-

Kinase Reaction Setup: In a 96-well or 384-well plate, add the kinase, a suitable substrate peptide, and ATP in a kinase assay buffer.

-

Inhibitor Addition: Add the diluted test compounds or a DMSO control to the wells.

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

ADP Detection: Stop the reaction and add a reagent that converts the ADP produced into a luminescent signal.

-

Signal Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

In Vitro COX Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are key in the inflammatory process.[19][29][30][31]

Protocol (LC-MS/MS-Based):

-

Enzyme Preparation: Prepare a solution of purified COX-1 or COX-2 enzyme in a suitable buffer.

-

Inhibitor Pre-incubation: Add the test pyrimidine compound to the enzyme solution and pre-incubate to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Reaction Termination: After a specific time, terminate the reaction by adding an acid (e.g., HCl).

-

Prostaglandin Extraction: Extract the produced prostaglandin E2 (PGE2) from the reaction mixture.

-

LC-MS/MS Analysis: Quantify the amount of PGE2 using liquid chromatography-tandem mass spectrometry.

-

Data Analysis: Calculate the percentage of COX inhibition by comparing the PGE2 levels in the presence and absence of the inhibitor and determine the IC50 value.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined by exposing a standardized inoculum of a microorganism to serial dilutions of an antimicrobial agent.[23][32][33][34][35]

Protocol (Broth Microdilution):

-

Compound Dilution: Prepare a two-fold serial dilution of the test pyrimidine compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the applications of substituted pyrimidines.

Signaling Pathways

Caption: Simplified EGFR signaling pathway and its inhibition by pyrimidine derivatives.

Caption: Role of CDK4/6 in cell cycle progression and its inhibition by pyrimidine-based drugs.

Experimental Workflows

Caption: Experimental workflow for the MTT cell viability assay.

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion

The pyrimidine scaffold continues to be a highly privileged structure in drug discovery, offering a remarkable degree of chemical tractability and biological activity. The diverse applications of substituted pyrimidines, from targeted cancer therapies to broad-spectrum antimicrobial agents, underscore the enduring importance of this heterocyclic core. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and scientists in the ongoing quest to develop novel and effective therapeutics based on the versatile pyrimidine framework.

References

- 1. benchchem.com [benchchem.com]

- 2. In vitro kinase assay [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]

- 5. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. consensus.app [consensus.app]

- 8. research.bau.edu.tr [research.bau.edu.tr]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies [mdpi.com]

- 12. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Nucleotide Reverse Transcriptase Inhibitors: A Thorough Review, Present Status and Future Perspective as HIV Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 19. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Multisubstituted pyrimidines effectively inhibit bacterial growth and biofilm formation of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 23. study.com [study.com]

- 24. texaschildrens.org [texaschildrens.org]

- 25. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. MTT assay overview | Abcam [abcam.com]

- 27. benchchem.com [benchchem.com]

- 28. reactionbiology.com [reactionbiology.com]

- 29. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 30. korambiotech.com [korambiotech.com]

- 31. cdn.caymanchem.com [cdn.caymanchem.com]

- 32. microbe-investigations.com [microbe-investigations.com]

- 33. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 34. files.core.ac.uk [files.core.ac.uk]

- 35. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals